5-[(3-ethoxypropyl)amino]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[(3-Ethoxypropyl)amino]-2-[(1E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes an ethoxypropylamino group and a methoxyphenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-ethoxypropyl)amino]-2-[(1E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps. One common method includes the following steps:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Ethoxypropylamino Group: This step often involves nucleophilic substitution reactions where an ethoxypropylamine is introduced.
Addition of the Methoxyphenyl Group: This can be done through various coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxypropylamino group.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts for Coupling Reactions: Palladium-based catalysts for Suzuki-Miyaura coupling.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound have been studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine
The compound and its derivatives are explored for their potential therapeutic applications. The presence of the oxazole ring is known to impart significant biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-[(3-ethoxypropyl)amino]-2-[(1E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The ethoxypropylamino group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dichlorophenylamino)-phenyl methyl-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones: Known for their antibacterial potential.
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor containing an oxazole ring.
Uniqueness
The uniqueness of 5-[(3-ethoxypropyl)amino]-2-[(1E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile lies in its specific functional groups, which provide a combination of chemical reactivity and biological activity not commonly found in other oxazole derivatives. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H21N3O3 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
5-(3-ethoxypropylamino)-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C18H21N3O3/c1-3-23-11-5-10-20-18-16(13-19)21-17(24-18)9-8-14-6-4-7-15(12-14)22-2/h4,6-9,12,20H,3,5,10-11H2,1-2H3/b9-8+ |
InChI Key |
MXAMKOBHHBLADW-CMDGGOBGSA-N |
Isomeric SMILES |
CCOCCCNC1=C(N=C(O1)/C=C/C2=CC(=CC=C2)OC)C#N |
Canonical SMILES |
CCOCCCNC1=C(N=C(O1)C=CC2=CC(=CC=C2)OC)C#N |
Origin of Product |
United States |
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